N-[4-(2-chloroacetyl)phenyl]hexanamide
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Overview
Description
N-[4-(2-chloroacetyl)phenyl]hexanamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.76 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]hexanamide typically involves the reaction of 4-aminophenylhexanamide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]hexanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloroacetyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a hexanamide group.
N-(4-(2-chloroacetyl)phenyl)propionamide: Similar structure but with a propionamide group instead of a hexanamide group.
Uniqueness
N-[4-(2-chloroacetyl)phenyl]hexanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hexanamide group provides different steric and electronic effects compared to its analogs, influencing its reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSEVALDOUUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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